molecular formula C8H6F2N2O B6153896 5-amino-2-(difluoromethoxy)benzonitrile CAS No. 1249925-18-5

5-amino-2-(difluoromethoxy)benzonitrile

Cat. No.: B6153896
CAS No.: 1249925-18-5
M. Wt: 184.1
InChI Key:
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Description

5-amino-2-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H6F2N2O It is a derivative of benzonitrile, featuring an amino group at the 5-position and a difluoromethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(difluoromethoxy)benzonitrile typically involves the introduction of the difluoromethoxy group and the amino group onto a benzonitrile core. One common method involves the reaction of 2,5-difluorobenzonitrile with ammonia under specific conditions to introduce the amino group. The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-2-(difluoromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-2-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-fluorobenzonitrile
  • 5-amino-2-(trifluoromethoxy)benzonitrile
  • 5-amino-2-(methoxy)benzonitrile

Uniqueness

5-amino-2-(difluoromethoxy)benzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1249925-18-5

Molecular Formula

C8H6F2N2O

Molecular Weight

184.1

Purity

95

Origin of Product

United States

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